molecular formula C16H17F3N2O5 B2831773 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034538-42-4

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2831773
CAS No.: 2034538-42-4
M. Wt: 374.316
InChI Key: GIXKLUQJOPBJNI-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide is a benzamide derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the meta position of the benzamide core and a polyethylene glycol (PEG)-like ethoxyethyl linker terminating in a 2,5-dioxopyrrolidin-1-yl group. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which is critical for bioavailability in drug design . The dioxopyrrolidinyl moiety may act as a reactive handle for conjugation or a solubility-enhancing group due to its polar nature .

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O5/c17-16(18,19)26-12-3-1-2-11(10-12)15(24)20-6-8-25-9-7-21-13(22)4-5-14(21)23/h1-3,10H,4-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXKLUQJOPBJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide typically involves multiple steps:

    Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of 2,5-dioxopyrrolidin-1-yl intermediates through the reaction of succinic anhydride with ammonia or primary amines under controlled conditions.

    Ethoxylation: The intermediate is then reacted with ethylene oxide or ethylene glycol to introduce the ethoxyethyl group.

    Benzamide Formation: The ethoxylated

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dioxopyrrolidine moiety and a trifluoromethoxybenzamide group. The presence of these functional groups is believed to contribute to its biological activity.

Research indicates that compounds with similar structures may exhibit anticonvulsant properties . It is suggested that the mechanism involves the inhibition of calcium currents mediated by L-type calcium channels (Cav1.2) . This inhibition can lead to a reduction in neuronal excitability, making it a candidate for treating conditions like epilepsy.

Anticonvulsant Properties

A study on hybrid compounds derived from pyrrolidine-2,5-dione highlighted their broad-spectrum anticonvulsant activity . The lead compound exhibited significant efficacy in various seizure models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The effective doses (ED50) were reported as 23.7 mg/kg for MES and 22.4 mg/kg for the 6 Hz seizure model .

Analgesic Effects

In addition to its anticonvulsant properties, this compound has demonstrated antinociceptive activity in pain models. It appears to act on multiple targets, potentially involving the inhibition of sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor .

Pharmacokinetics

The compound exhibits high metabolic stability in human liver microsomes, suggesting favorable pharmacokinetic properties for further development . Understanding its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles is crucial for evaluating its therapeutic potential.

Comparative Biological Activity Table

Activity Model/System Reported Efficacy
AnticonvulsantMES TestED50 = 23.7 mg/kg
Pentylenetetrazole SeizuresED50 = 22.4 mg/kg
AnalgesicFormalin-Induced PainSignificant efficacy observed

Case Studies and Research Findings

  • Anticonvulsant Activity Study : A focused set of hybrid pyrrolidine derivatives demonstrated potent anticonvulsant effects across multiple seizure models, with one compound showing promising results in both efficacy and safety profiles .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could modulate neurotransmitter release and neuronal excitability through calcium channel inhibition .
  • Therapeutic Potential : The multifunctional nature of this compound positions it as a candidate for further studies in epilepsy and neuropathic pain management due to its ability to target multiple pathways involved in pain perception and seizure activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

A. Trifluoromethoxy vs. Methyl Groups Compared to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which contains a methyl substituent, the trifluoromethoxy group in the target compound provides stronger electron-withdrawing effects. This enhances resistance to oxidative metabolism, a key advantage in drug development .

B. Linker and Terminal Group Variations The ethoxyethyl linker in the target compound is structurally similar to GNF-2-deg (), which features a dioxopiperidinyl-terminated PEG linker. The dioxopiperidinyl group (six-membered ring) in GNF-2-deg may confer different solubility and conformational flexibility compared to the dioxopyrrolidinyl group (five-membered ring) in the target compound.

Table 1: Key Features of Analogous Compounds

Compound Name (Source) Core Structure Key Substituents Molecular Weight* Application Area
Target Compound Benzamide 3-(Trifluoromethoxy), dioxopyrrolidinyl-ethoxyethyl ~450 (estimated) Drug delivery systems
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 3-Methyl, N,O-bidentate ~207 (calculated) Catalysis
GNF-2-deg () Benzamide 3-(Trifluoromethoxy), dioxopiperidinyl-ethoxyethyl 406.15 (reported) PROTACs
Diflufenican () Pyridinecarboxamide 2-(3-Trifluoromethylphenoxy) ~394 (reported) Herbicide

*Molecular weights are estimated or derived from evidence where available.

Q & A

Q. What statistical methods validate reproducibility in synthetic protocols?

  • Intra-Lab Validation : Triplicate runs with ANOVA to assess yield consistency (p<0.05p < 0.05).
  • Inter-Lab Comparison : Collaborative studies (e.g., via NIH’s MLS program) using standardized reagents and protocols .

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